![molecular formula C11H8BrFN2O B11766189 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one](/img/structure/B11766189.png)
6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one
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Overview
Description
6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3).
Halogenation: Introduction of bromine and fluorine atoms can be done using brominating and fluorinating agents such as N-bromosuccinimide (NBS) and Selectfluor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinazolinone derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted quinazolinone derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have identified 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one as a promising candidate for antiviral applications. Research focused on its dual inhibitory effects against respiratory syncytial virus (RSV) and human coronavirus 229E (hCoV-229E) demonstrated significant activity.
Case Study: Antiviral Optimization
A comprehensive study optimized the compound through synthetic derivatization, assessing its structure-activity relationships (SARs). The results indicated that modifications at specific positions of the molecule could enhance its efficacy against RSV while maintaining selectivity for hCoV-229E. The most successful derivatives exhibited submicromolar activity against RSV, showcasing the potential for further development as antiviral agents .
Compound | Activity Against RSV | Activity Against hCoV-229E | IC50 (µM) |
---|---|---|---|
This compound | High | Moderate | < 1 |
Fluorine derivative (modified) | Enhanced | Similar | < 0.5 |
Bromine derivative (modified) | Decreased | Low | > 5 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent. The study employed standard methods for measuring antibacterial activity, including disk diffusion assays.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Potential
The unique substituent pattern of this compound suggests promising anticancer properties. Research indicates that halogenated compounds often exhibit enhanced cytotoxicity against cancer cell lines.
Case Study: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 5.2 |
HeLa (Cervical Cancer) | 3.8 |
A549 (Lung Cancer) | 6.1 |
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl and fluoro groups.
2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromo and fluoro groups.
8-Fluoroquinazolin-4(3H)-one: Lacks the bromo and cyclopropyl groups.
Uniqueness
6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromo, cyclopropyl, and fluoro), which can significantly influence its chemical and biological properties compared to similar compounds.
Biological Activity
6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antiviral, anticancer, and kinase inhibitory activities, supported by diverse research findings.
- Molecular Formula : C11H8BrFN2O
- Molar Mass : 283.096 g/mol
- CAS Number : 1849606-37-6
Antiviral Activity
Research indicates that derivatives of quinazolinones, including 6-bromo compounds, exhibit antiviral properties. A study synthesized various 6-bromo-2,3-disubstituted quinazolinones and evaluated their activity against multiple viruses, including Herpes simplex and HIV. Notably, certain derivatives demonstrated significant antiviral activity with minimal cytotoxicity in cell cultures:
Compound | Virus Type | MIC (µg/ml) | Cytotoxicity |
---|---|---|---|
6-Bromo-2-phenyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinone | Vaccinia Virus | 1.92 | Low |
6-Bromo-2-methyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinone | HIV | Not specified | Moderate |
This suggests that specific modifications to the quinazoline structure can enhance antiviral efficacy while reducing toxicity .
Anticancer Activity
The anticancer potential of 6-bromoquinazoline derivatives has also been explored. Studies demonstrate that these compounds can selectively inhibit tumor cell growth while sparing normal cells. For instance, one study reported an IC50 value of 84.20 ± 1.72 µM for a derivative against a normal cell line, indicating selectivity for tumorigenic cells:
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
6-Bromo derivative | Tumor Cells | <10 | High |
6-Bromo derivative | Normal Cells | 84.20 ± 1.72 | Low |
Molecular docking studies revealed that these compounds interact with key residues in the epidermal growth factor receptor (EGFR), suggesting a mechanism for their anticancer activity .
Kinase Inhibition
Inhibitors of kinases are crucial in cancer therapy, and quinazoline derivatives have emerged as promising candidates. A specific study highlighted that certain modifications to the quinazoline structure resulted in potent inhibitors of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression:
Compound | Target Kinase | IC50 (nM) |
---|---|---|
Modified Quinazoline | p38 MAPK | <100 |
This indicates the potential of these compounds in treating autoimmune diseases and cancers by modulating kinase activity .
Case Studies
- Antiviral Efficacy Against HIV : A case study demonstrated that specific derivatives could inhibit HIV replication in MT-4 cells effectively, suggesting their potential as therapeutic agents against viral infections.
- Cytotoxicity Profile : Another study focused on the cytotoxic effects of various quinazoline derivatives on different cell lines, revealing significant variations in activity based on structural modifications.
Properties
Molecular Formula |
C11H8BrFN2O |
---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H8BrFN2O/c12-6-3-7-9(8(13)4-6)14-10(5-1-2-5)15-11(7)16/h3-5H,1-2H2,(H,14,15,16) |
InChI Key |
YLVJTMMAIURMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3F)Br)C(=O)N2 |
Origin of Product |
United States |
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